Amidas do ácido cinâmico
Cinnamic acid amides are a class of organic compounds derived from cinnamic acid through amidation reactions, typically involving the substitution of the hydroxyl group with an amino group. These amides exhibit a wide range of potential applications in various fields due to their unique chemical properties.
Structurally, these molecules feature a benzene ring attached to a substituted acetoxy moiety, which confers them with both aromatic and aliphatic characteristics. This dual nature makes cinnamic acid amides versatile building blocks for synthesizing complex molecules and functional materials.
In the pharmaceutical industry, they are often used as intermediates in drug synthesis due to their potential therapeutic effects, such as anti-inflammatory and antioxidant properties. Additionally, these compounds have garnered attention for their use in the production of fragrances, where their characteristic aroma profiles can enhance the sensory qualities of perfumes and other scent products.
Their application in polymer science is also noteworthy, with cinnamic acid amides being utilized to improve the photostability and overall performance of various polymeric materials. Overall, cinnamic acid amides represent a valuable class of compounds for innovation across multiple sectors within the chemical industry.

Estrutura | Nome químico | CAS | MF |
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Benzamide,N-[4-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]butyl]- | 64223-54-7 | C20H22N2O2 |
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Cinanserin hydrochloride | 54-84-2 | C20H25ClN2OS |
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2-Propenamide,3-(3,4-dimethoxyphenyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-, (2E)- | 651768-68-2 | C20H23NO5 |
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N-benzyl-3-phenylprop-2-enamide | 5100-00-5 | C16H15NO |
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2-Propenamide,3-(2,5-dimethoxyphenyl)-, (2E)- | 849061-96-7 | C11H13NO3 |
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| 42174-34-5 | C15H11Cl2NO |
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4-(3-Amino-3-oxoprop-1-en-1-yl)-1,2-phenylene diacetate | 129488-34-2 | C13H13NO5 |
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N-4-Benzyloxyphenyl α-Benzilidene Isobutyrylacetamide | 163217-66-1 | C26H25NO3 |
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(2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide | 134430-89-0 | C15H12BrNO |
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(2Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-N-(2-(4-(benzyloxy)-3-methoxyphenyl)ethyl)prop-2-enamide | 56113-94-1 | C33H33NO5 |
Literatura Relacionada
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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